(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
(Z)-4-(N,N-Dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with methylsulfonyl and dimethylsulfamoyl groups. The compound’s design integrates sulfonamide and thiazole pharmacophores, which are often associated with antimicrobial, anti-inflammatory, or kinase-inhibitory activities .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S3/c1-20(2)29(25,26)13-7-5-12(6-8-13)17(22)19-18-21(3)15-10-9-14(28(4,23)24)11-16(15)27-18/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUINJYPGKFTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.50 g/mol. The compound features a benzamide structure with dimethylsulfamoyl and benzo[d]thiazole moieties, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, a study by Agarwal et al. (2014) highlighted that benzothiazole derivatives could inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the sulfonamide group, which is known to exhibit antibacterial effects. Research has shown that similar compounds can disrupt bacterial folate synthesis, leading to growth inhibition.
Anti-inflammatory Effects
Benzothiazole derivatives have been documented for their anti-inflammatory properties. A study conducted by Kaymakcioğlu et al. (2003) demonstrated that certain benzothiazole compounds effectively reduced inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines.
Neuroprotective Effects
The neuroprotective potential of this compound is notable. A related compound was shown to exert anticonvulsant effects by modulating GABAergic neurotransmission pathways, indicating that this compound may also possess similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | Agarwal et al., 2014 |
| Antimicrobial | Inhibits bacterial growth via folate synthesis disruption | Kaymakcioğlu et al., 2003 |
| Anti-inflammatory | Reduces inflammation in animal models | Hu et al., 2018 |
| Neuroprotective | Modulates GABAergic neurotransmission | Siddiqui et al., 2007 |
Detailed Research Findings
- Anticancer Mechanisms : The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity in cancer cell lines treated with varying concentrations of the compound.
- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inflammation Models : In carrageenan-induced paw edema models, administration of the compound significantly reduced swelling compared to control groups, suggesting potent anti-inflammatory effects.
- Neuroprotection : The anticonvulsant activity was assessed using maximal electroshock (MES) tests, where the compound showed a protective index indicating its efficacy in preventing seizures.
Comparison with Similar Compounds
Structural Insights :
- The target compound’s 3-methyl and dimethylsulfamoyl groups may improve metabolic stability compared to the sulfamoyl group in .
- Electronic Properties : The methylsulfonyl groups in all three compounds are strong electron-withdrawing groups, likely influencing charge distribution and binding interactions.
Comparison with Benzamide-Thiadiazole/Isoxazole Hybrids
Compounds from and , such as N-[5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (6) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g), differ in core heterocycles but share the benzamide motif .
Functional Differences :
- The thiadiazole-based compounds prioritize π-π stacking via aromatic substituents (e.g., phenyl groups), whereas the target compound’s thiazole core may favor hydrogen bonding via sulfonamides.
- The absence of tautomerism in the target compound (compared to triazole-thione equilibria in ) simplifies its conformational analysis.
Q & A
Q. What are the recommended synthetic routes for (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis of benzothiazole-based sulfonamides typically involves condensation reactions between sulfamoyl chlorides and benzothiazole precursors. For example, a similar compound, N-(3-benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide , was synthesized via refluxing intermediates in ethanol with catalytic piperidine acetate, achieving yields of 70–80% . Key steps include:
- Precursor activation : Use of coupling agents like EDC/HOBt for amide bond formation (as in benzamide derivatives) .
- Solvent selection : Ethanol or DMF for solubility and stability of intermediates.
- Temperature control : Reflux conditions (70–80°C) to drive reaction completion .
Q. How can researchers validate the stereochemical configuration (Z/E) of this compound?
- Methodological Answer :
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments to confirm spatial proximity of substituents. For instance, in thiadiazole derivatives, NOE correlations between protons on adjacent rings resolved Z/E configurations .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as demonstrated for triazolothiadiazine derivatives .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC-MS : Quantify purity and detect impurities (e.g., residual solvents or unreacted precursors) .
- FT-IR : Confirm functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
- Elemental analysis : Validate molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry optimizations for diazomethane synthesis improved yields by 30% via controlled reagent mixing and temperature gradients .
- Microwave-assisted synthesis : Accelerate cyclization kinetics (e.g., 15-minute reactions at 100°C vs. 12-hour reflux) .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance cyclization efficiency in thiazole derivatives .
Q. How do structural modifications (e.g., substituent changes on the benzothiazole ring) affect bioactivity?
- Methodological Answer :
- SAR studies : Compare analogs with varied substituents (e.g., -CF₃, -OCH₃) using standardized assays. For example, trifluoromethyl groups in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide increased lipophilicity and metabolic stability, enhancing antimicrobial activity .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like bacterial dihydrofolate reductase .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized assay protocols : Control variables like cell line passage number, serum concentration, and incubation time. For instance, discrepancies in anticancer activity of N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide were resolved using identical MTT assay conditions .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for batch effects or solvent differences (e.g., DMSO vs. ethanol vehicle) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
